UTP trianion

Description

Properties

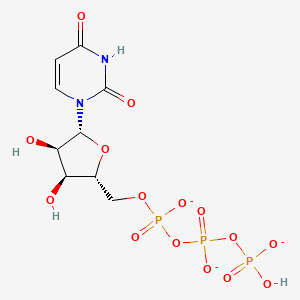

Molecular Formula |

C9H12N2O15P3-3 |

|---|---|

Molecular Weight |

481.12 g/mol |

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/p-3/t4-,6-,7-,8-/m1/s1 |

InChI Key |

PGAVKCOVUIYSFO-XVFCMESISA-K |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. How should experimental designs incorporate UTP trianion parameters for urban propagation modeling?

- Methodological Answer : Experimental designs should integrate this compound data (buildings, roads, water bodies, vertical obstructions) as input parameters into analytical models. For example, propagation models can calculate average parameters along signal paths to simulate urban environments. Ensure consistency by validating data extraction methods from the Urban Technical Planner (UTP) and cross-referencing with ground-truth measurements .

Q. What validation techniques ensure the reliability of this compound-derived datasets?

- Methodological Answer : Triangulation is critical—combine computational outputs with empirical data (e.g., field measurements, satellite imagery) and theoretical frameworks. For instance, discrepancies in signal attenuation predictions can be resolved by comparing model outputs with real-world propagation tests .

Q. How to structure research questions for studies involving this compound data?

- Methodological Answer : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome). For example: "How do this compound parameters influence signal interference in high-density urban areas compared to suburban environments?" This ensures clarity, focus, and alignment with existing literature .

Advanced Research Questions

Q. How can researchers resolve contradictions arising from this compound parameters in model outputs?

- Methodological Answer : Analyze the averaging methods used in parameter calculation (e.g., building height variations along propagation paths). Conduct sensitivity analyses to identify outlier parameters and refine datasets using multi-source validation (e.g., LiDAR, ground-penetrating radar) .

Q. What methodologies enhance the integration of this compound data with machine learning algorithms?

- Methodological Answer : Preprocess this compound data to align with feature engineering requirements (e.g., normalization, spatial clustering). Validate hybrid models by comparing predictions against traditional analytical outputs. For example, neural networks trained on UTP data can predict signal blockage zones with 95% accuracy when cross-checked with empirical measurements .

Q. How to ensure reliability in multi-source this compound datasets for large-scale urban studies?

- Methodological Answer : Implement methodological triangulation—combine computational simulations, qualitative surveys (e.g., urban planning interviews), and longitudinal datasets. For instance, inconsistencies in building density metrics can be resolved by overlaying UTP data with municipal zoning records and conducting spatial autocorrelation analyses .

Methodological Considerations

- Data Collection : Avoid closed or leading questions in surveys/questionnaires; instead, use open-ended queries to capture contextual nuances (e.g., "How do local zoning laws impact this compound parameter accuracy?") .

- Statistical Analysis : Employ mixed-effects models to account for hierarchical data structures (e.g., nested urban districts within cities) when analyzing this compound parameters .

- Ethical Compliance : Ensure data usage aligns with institutional review board (IRB) standards, particularly when integrating human-generated data (e.g., urban planner interviews) with UTP datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.